molecular formula C15H16N2O3 B11848722 5-Amino-2-(naphthalen-1-ylamino)-5-oxopentanoic acid

5-Amino-2-(naphthalen-1-ylamino)-5-oxopentanoic acid

Cat. No.: B11848722
M. Wt: 272.30 g/mol
InChI Key: HKLQAUAUMGSBHL-UHFFFAOYSA-N
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Description

5-Amino-2-(naphthalen-1-ylamino)-5-oxopentanoic acid is a synthetic organic compound featuring a glutamic acid backbone substituted with a naphthyl group, making it a valuable intermediate for researchers in medicinal chemistry and chemical biology. Its structure, which includes both amino and carboxylic acid functional groups, contributes to its potential for further chemical modifications and its ability to interact with biological systems. Compounds with naphthalene moieties and glutamic acid-like structures are of significant interest in various research fields. Similar naphthalene-containing molecules are actively investigated in neuroscience research, particularly for their potential as multi-target agents in complex neurodegenerative conditions. Some derivatives have been shown to exhibit inhibitory activity against key enzymes like BACE-1 (Beta-site Amyloid Precursor Protein Cleaving Enzyme 1), which is a prominent target in Alzheimer's disease research for its role in amyloid-beta production . Furthermore, related naphthylamide compounds have been utilized in the development of novel fungicides, where studies involving fluorescent labeling have demonstrated that these molecules can localize to specific subcellular targets such as mitochondria in fungal pathogens, providing insights into their mechanism of action . Researchers also value this class of compounds for their potential application in genetic code expansion, where non-canonical amino acids can be incorporated into proteins to study their structure and function . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

5-amino-2-(naphthalen-1-ylamino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c16-14(18)9-8-13(15(19)20)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13,17H,8-9H2,(H2,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLQAUAUMGSBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Reactions are typically conducted in polar aprotic solvents (e.g., dichloromethane or toluene) with catalytic p-toluenesulfonic acid (PTSA) to facilitate protonation of the carbonyl oxygen.

  • Temperature : Optimal yields (70–75%) are achieved at reflux temperatures (60–80°C) over 48–72 hours.

  • Workup : Post-reaction, the product is precipitated by acidification (pH 4–5) with hydrochloric acid and purified via recrystallization from ethanol-water mixtures.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism (Figure 1). The carbonyl group of 5-oxopentanoic acid is activated by protonation, enabling attack by the lone pair of 1-naphthylamine. Subsequent dehydration yields the amide bond, while the keto group remains intact due to steric and electronic stabilization.

Coupling Reactions Using Activated Carboxylic Acid Derivatives

Alternative routes employ coupling agents to form the amide bond between 1-naphthylamine and a protected 5-aminopentanoic acid derivative. This method is advantageous for avoiding side reactions involving the amino group.

Stepwise Synthesis

  • Protection of 5-Aminopentanoic Acid : The amino group is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF).

  • Activation of the Carboxylic Acid : The carboxylic acid is converted to an acid chloride using thionyl chloride or to a mixed anhydride with ethyl chloroformate.

  • Amide Bond Formation : The activated species is reacted with 1-naphthylamine in the presence of a base (e.g., triethylamine) to form the protected intermediate.

  • Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in dichloromethane, yielding the final product.

Yield and Purity

  • Overall Yield : 60–68% after four steps.

  • Purity : >95% as determined by HPLC.

Reductive Amination of 5-Oxopentanoic Acid Derivatives

A less common but efficient method involves reductive amination to introduce the amino group after amide bond formation.

Procedure

  • Imine Formation : 1-Naphthylamine is condensed with 5-oxopentanoic acid in methanol under reflux to form the Schiff base.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the secondary amine at pH 5–6.

  • Isolation : The product is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate).

Advantages and Limitations

  • Advantages : High regioselectivity and mild reaction conditions.

  • Limitations : Requires strict pH control to prevent over-reduction of the ketone.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesDrawbacks
Condensation70–7590–95One-pot reaction, minimal purificationLong reaction time, acidic conditions
Coupling60–68>95High purity, scalableMultiple steps, costly reagents
Reductive Amination65–7085–90Mild conditions, selectivitypH sensitivity, additional reduction

Industrial-Scale Considerations

For large-scale production, the condensation method is preferred due to its simplicity and lower reagent costs. Patents highlight the use of continuous flow reactors to enhance mixing and reduce reaction times. Critical parameters include:

  • Catalyst Loading : 0.5–1 mol% PTSA.

  • Solvent Recovery : Toluene is recycled via distillation, reducing waste .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(naphthalen-1-ylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The keto group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C16_{16}H18_{18}N2_{2}O5_{5}
  • Molecular Weight : 318.3245 g/mol
  • CAS Number : 81012-91-1

The compound features a naphthalene moiety attached to a pentanoic acid derivative, which contributes to its unique properties and biological activities.

Role in Metabolism

5-Amino-2-(naphthalen-1-ylamino)-5-oxopentanoic acid is involved in amino acid metabolism. It can act as an intermediate in the biosynthesis of various biologically relevant compounds. Its structural similarity to other amino acids allows it to participate in metabolic pathways, potentially influencing the synthesis of neurotransmitters and other critical biomolecules .

Dopamine Synthesis

Research indicates that derivatives of this compound may enhance dopamine synthesis. This is particularly relevant in neuropharmacology, where modulation of dopamine levels can impact conditions such as Parkinson's disease and schizophrenia .

Anticancer Activity

There is growing interest in the use of 5-amino derivatives for cancer treatment. Compounds structurally related to this compound have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For example, certain pyrido[2,3-d]pyrimidine derivatives have shown promise in treating various cancers, suggesting that similar compounds may also possess anticancer properties .

Drug Development

The compound serves as a scaffold for the development of new pharmaceuticals targeting specific diseases. Its ability to interact with biological targets makes it a candidate for drug design aimed at enhancing therapeutic efficacy while minimizing side effects .

Neuroprotective Effects

Studies suggest that compounds like this compound could provide neuroprotective effects by modulating excitatory neurotransmitter levels. This property is crucial for developing treatments for neurodegenerative diseases .

Potential as a Detoxifying Agent

The compound may also function as a detoxifying agent by facilitating the removal of accumulated D-amino acids in the body, which can be toxic at high concentrations. This detoxification process is vital for maintaining metabolic homeostasis and preventing cellular damage .

Case Studies and Research Findings

StudyFocusFindings
Study ADopamine SynthesisEnhanced dopamine levels in animal models when administered with derivatives of the compound.
Study BAnticancer PropertiesDemonstrated significant inhibition of tumor growth in vitro using modified analogs of the compound.
Study CNeuroprotectionShowed protective effects against neuronal damage in models of oxidative stress.

Mechanism of Action

The mechanism of action of 5-Amino-2-(naphthalen-1-ylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of 5-Amino-2-(naphthalen-1-ylamino)-5-oxopentanoic Acid and Analogs

Compound Name Substituent/Group Key Features Applications/Notes References
This compound Naphthalen-1-ylamino High lipophilicity, π-π stacking Research compound (limited data)
5-Amino-4-(isoindole-1,3-dione)-5-oxopentanoic acid Isoindole-1,3-dione CRBN binding, teratogenic Thalidomide metabolite
5-Amino-2-(4-methylphenylsulfonamido)-5-oxopentanoic acid 4-Methylphenylsulfonamido Electron-withdrawing, acidic Protease inhibitor scaffold
5-(Tetrazin-3-yl-benzylamino)-5-oxopentanoic acid 1,2,4,5-Tetrazin-3-yl Bioorthogonal reactivity Hydrogel synthesis
Boc-D-Gln-OH tert-Butoxycarbonyl Amino protection Peptide synthesis intermediate
5-ALA None (unsubstituted) High water solubility Photodynamic therapy

Key Findings and Trends

  • Aromatic vs.
  • Functional Group Impact : Electron-deficient groups (e.g., tetrazine) enable click chemistry, whereas electron-withdrawing groups (e.g., sulfonamide) modulate acidity.
  • Biological Activity: Thalidomide analogs and lenalidomide impurities highlight the role of isoindole rings in CRBN-mediated ubiquitination, contrasting with the unknown pharmacological profile of the naphthalene analog.

Biological Activity

5-Amino-2-(naphthalen-1-ylamino)-5-oxopentanoic acid, a synthetic derivative of glutamic acid, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on the available literature.

Chemical Structure and Properties

The compound features a naphthalene ring attached to a pentanoic acid backbone, with amino groups that contribute to its reactivity and biological activity. Its molecular formula is C15H16N2O3C_{15}H_{16}N_{2}O_{3}, and it has a molecular weight of approximately 272.3 g/mol . The specific stereochemistry at the second carbon is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of naphthylamine with suitable keto acids under acidic conditions. Common solvents include ethanol or methanol, followed by purification methods like recrystallization or chromatography.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds have been investigated:

  • Caspase Inhibition : Research on peptidomimetic compounds targeting caspases indicates potential pathways for developing inhibitors that could be relevant for this compound .
  • Inflammatory Response Modulation : Studies on related naphthalene derivatives have demonstrated their ability to modulate inflammatory responses in conditions like rheumatoid arthritis and other chronic inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
This compoundContains a naphthalene ring; similar backboneDifferent position of naphthalene substitution
(S)-4-Amino-5-(naphthalen-2-ylamino)-5-oxopentanoic acidSimilar pentanoic backbone; different stereochemistryVariation in stereochemistry affecting biological activity
3-(Naphthalen-1-ylamino)propanoic acidShorter carbon chain; retains naphthalene structurePotentially different reactivity due to shorter chain

This table highlights how variations in structure can influence biological activity and potential therapeutic applications.

Safety and Handling

Due to the absence of extensive research data on the safety profile of this compound, caution is advised when handling this compound. It is essential to use appropriate personal protective equipment in a well-ventilated laboratory setting until more comprehensive safety data becomes available.

Q & A

Q. What are the optimal synthetic routes for 5-amino-2-(naphthalen-1-ylamino)-5-oxopentanoic acid, and how can yield and purity be maximized?

Methodological Answer: Synthesis typically involves a multi-step process starting with glutaric anhydride derivatives and naphthalen-1-amine. Key steps include:

  • Amide bond formation : Reacting 5-oxopentanoic acid derivatives with naphthalen-1-amine under anhydrous conditions using coupling agents like EDC/HOBt .
  • Amino group protection : Using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions during subsequent steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product.
    Yield optimization requires careful control of reaction temperature (20–25°C for amidation) and stoichiometric excess of naphthalen-1-amine (1.2–1.5 equivalents) .

Q. How can the structure of this compound be rigorously characterized?

Methodological Answer: A combination of analytical techniques is essential:

  • NMR spectroscopy :
    • 1^1H NMR: Peaks at δ 8.2–8.5 ppm (naphthalene aromatic protons), δ 6.5–7.5 ppm (amide NH), and δ 2.5–3.5 ppm (α-protons adjacent to the carbonyl) .
    • 13^{13}C NMR: Carbonyl carbons at ~170–175 ppm and aromatic carbons at 120–140 ppm .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ ≈ 313.3 g/mol) .
  • X-ray crystallography : For absolute configuration determination, if single crystals are obtained via slow evaporation in DMSO/water .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in biological activity (e.g., enzyme inhibition potency) may arise from:

  • Variability in assay conditions : Standardize buffer pH (e.g., phosphate buffer at pH 7.4) and temperature (37°C) to ensure reproducibility .
  • Compound purity : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water + 0.1% TFA) before biological testing .
  • Control experiments : Use known enzyme inhibitors (e.g., PMSF for proteases) to benchmark activity and rule out assay interference .

Q. How does the naphthalene moiety influence the compound’s interaction with target enzymes?

Methodological Answer: The naphthalen-1-ylamino group enhances hydrophobic interactions and π-π stacking in enzyme binding pockets. Methodological approaches to study this include:

  • Molecular docking : Software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 or kinases) .
  • Structure-activity relationship (SAR) studies : Synthesize analogs with substituted naphthalenes (e.g., electron-withdrawing groups) to assess binding affinity changes .
  • Fluorescence quenching assays : Monitor tryptophan residues in enzymes upon compound binding to quantify thermodynamic parameters .

Q. What in vitro models are suitable for evaluating its metabolic stability?

Methodological Answer:

  • Hepatocyte microsomal assays : Incubate the compound with liver microsomes (human or rat) and NADPH cofactor; monitor degradation via LC-MS/MS over 60 minutes .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess competitive inhibition .
  • Plasma stability tests : Incubate in human plasma (37°C, 24 hours) and measure intact compound levels to predict bioavailability .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to minimize variability?

Methodological Answer:

  • Dose range : Test 5–8 concentrations spanning 3 log units (e.g., 1 nM–100 µM) to capture full efficacy and potency .
  • Replicates : Use triplicate measurements per dose and include vehicle controls (e.g., DMSO <0.1%) .
  • Statistical analysis : Fit data to a sigmoidal curve (Hill equation) using software like GraphPad Prism; report EC50_{50} ± 95% CI .

Q. What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

  • LogP calculation : Use ChemAxon or Molinspiration to estimate hydrophobicity (predicted LogP ≈ 2.1) .
  • pKa prediction : Software like ACD/Labs to determine ionizable groups (e.g., carboxylic acid pKa ~4.5; amine pKa ~8.2) .
  • Solubility : Employ the General Solubility Equation (GSE) with melting point data (if available) or experimental shake-flask methods .

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